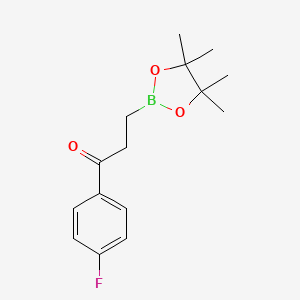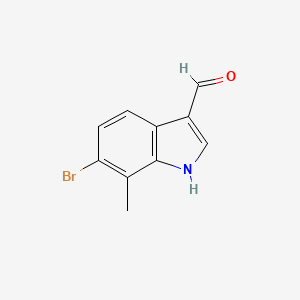
6-Bromo-7-methyl-1H-indole-3-carbaldehyde
Overview
Description
“6-Bromo-7-methyl-1H-indole-3-carbaldehyde” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives, such as “6-Bromo-7-methyl-1H-indole-3-carbaldehyde”, often involves multicomponent reactions (MCRs). These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . An example of such a synthesis is the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH .Molecular Structure Analysis
The molecular structure of “6-Bromo-7-methyl-1H-indole-3-carbaldehyde” is similar to other indole derivatives. It contains the indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole derivatives, including “6-Bromo-7-methyl-1H-indole-3-carbaldehyde”, are known for their reactivity. They can undergo various chemical reactions, including oxidation and condensation reactions . For instance, indole-3-carbaldehyde can easily be oxidized to indole-3-carboxylic acid .Scientific Research Applications
Indole Synthesis and Classification
The study and classification of indole synthesis are essential to understanding the broader applications of compounds like 6-Bromo-7-methyl-1H-indole-3-carbaldehyde. A comprehensive framework for the classification of all indole syntheses has been developed, providing insights into the strategic approaches and methodologies for indole construction. This classification helps in identifying new synthesis routes and understanding the current state of the art, including the significant contributions to each strategy for indole construction. Notably, indole synthesis plays a crucial role in the development of various bioactive molecules and pharmaceuticals, with 6-Bromo-7-methyl-1H-indole-3-carbaldehyde potentially fitting within these synthetic strategies (Taber & Tirunahari, 2011).
Flavor Compounds in Foods
Aldehydes, including derivatives similar to 6-Bromo-7-methyl-1H-indole-3-carbaldehyde, play a significant role in the flavor profile of various foods. The production and breakdown pathways of branched aldehydes, crucial for fermented and non-fermented food products, highlight the relevance of these compounds in enhancing or modifying food flavors. Understanding these pathways is key to controlling the formation of desired flavor compounds in food products (Smit, Engels, & Smit, 2009).
Polymerization and Materials Science
The polymerization of aldehydes, including structures analogous to 6-Bromo-7-methyl-1H-indole-3-carbaldehyde, has been explored for creating polymers with potential practical applications. Research on the polymerization of higher aldehydes and their derivatives highlights the possibility of developing materials with unique properties. This research indicates the versatility of aldehydes in materials science, suggesting that compounds like 6-Bromo-7-methyl-1H-indole-3-carbaldehyde could have applications in the development of new polymeric materials (Kubisa, Neeld, Starr, & Vogl, 1980).
Catalytic C3 Aza-Alkylation of Indoles
The catalytic C3 aza-alkylation of indoles, including the introduction of aminomethyl groups into the indole structure, showcases the synthetic versatility of indole derivatives. This process, which can involve compounds similar to 6-Bromo-7-methyl-1H-indole-3-carbaldehyde, enables the creation of stereogenic centers and diversifies the functionalization of indole cores. The development of new indole derivatives through this method has significant implications for medicinal chemistry and drug discovery (Bonandi et al., 2020).
Safety And Hazards
While specific safety and hazard information for “6-Bromo-7-methyl-1H-indole-3-carbaldehyde” is not available in the search results, it’s important to handle all chemical compounds with care. For instance, a related compound, “6-Methyl-1H-indole-3-carbaldehyde”, is harmful by inhalation, in contact with skin, and if swallowed .
Future Directions
The future directions in the research and application of “6-Bromo-7-methyl-1H-indole-3-carbaldehyde” and other indole derivatives seem promising. Their significant role in cell biology and potential for treating various disorders have attracted the attention of the scientific community . The development of novel methods of synthesis, particularly those involving multicomponent reactions, is an active area of research .
properties
IUPAC Name |
6-bromo-7-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(11)3-2-8-7(5-13)4-12-10(6)8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIIKDOYUDQXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
1403579-58-7 | |
| Record name | 6-bromo-7-methyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



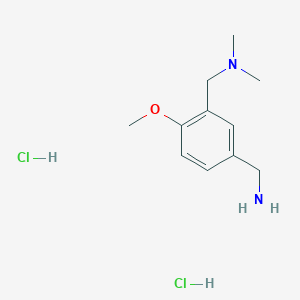
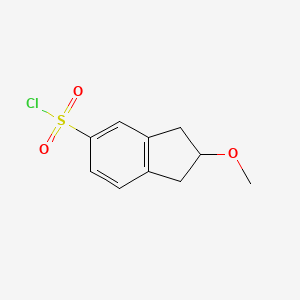
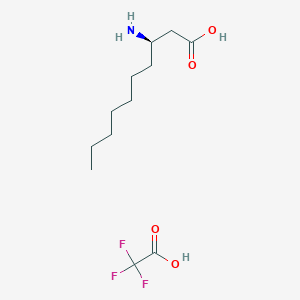
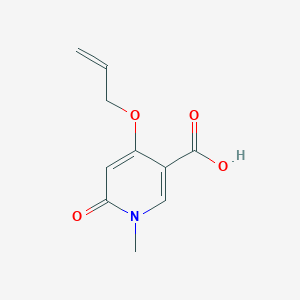
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)
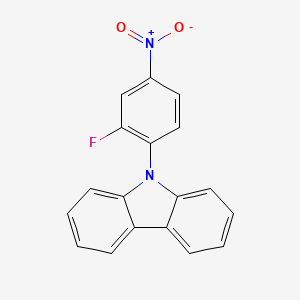
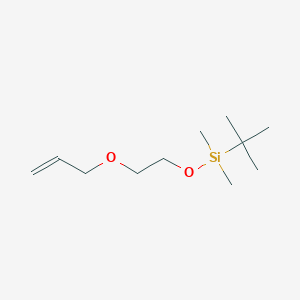
![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
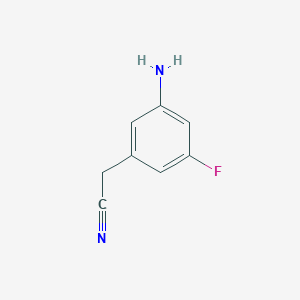
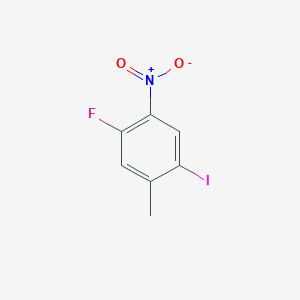
![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)
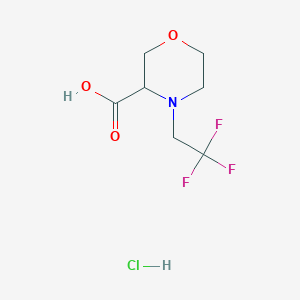
![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)
